3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound features a methoxyphenyl group, a methyl group, and a morpholine-4-carboxylate moiety attached to the chromen-2-one core, which contributes to its unique chemical properties and potential biological activities. The compound is primarily synthesized for research purposes and may exhibit various pharmacological effects, particularly in the field of medicinal chemistry.
This compound can be classified under the following categories:
The compound is sourced from various chemical suppliers and is utilized in academic research, particularly in studies focusing on its synthesis and biological activity .
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves several multi-step organic reactions. A common synthetic route includes:
The molecular structure of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C22H21NO6 |
Molecular Weight | 395.4 g/mol |
IUPAC Name | [3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate |
InChI | InChI=1S/C22H21NO6/c1-14... |
InChI Key | GPKNYJNCRCDBFN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
This structure highlights the various functional groups present within the compound, which are crucial for its biological activity .
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can undergo several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives for further study.
The mechanism of action for 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets within biological systems:
The physical properties include:
Key chemical properties include:
Property | Value/Description |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Reactivity | Reactive towards electrophiles |
These properties are crucial for understanding how the compound behaves under different experimental conditions .
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2